5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
Overview
Description
5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and two 4-methoxyphenyl groups attached to the nitrogen atoms at the 2 and 4 positions
Preparation Methods
The synthesis of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with 4-methoxyaniline in the presence of a base such as diisopropylethylamine (DIPEA) . The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the 4-methoxyphenyl groups. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) for several hours .
Chemical Reactions Analysis
5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the pyrimidine ring or the methoxy groups.
Substitution: The compound can participate in substitution reactions, where the fluorine atom or the methoxy groups can be replaced by other functional groups using appropriate reagents and conditions
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies and drug development.
Mechanism of Action
The mechanism of action of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it has been studied as a potential inhibitor of protein kinases, which play a crucial role in cell signaling and regulation .
Comparison with Similar Compounds
5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine can be compared with other similar compounds, such as:
2,4-diamino-5-fluoropyrimidine derivatives: These compounds also contain a fluorine atom at the 5-position of the pyrimidine ring and have been studied for their potential as kinase inhibitors.
2,4-bisanilinopyrimidine derivatives: These compounds have similar structural features and have been explored for their potential as aurora kinase inhibitors.
The uniqueness of 5-fluoro-N,N’-bis(4-methoxyphenyl)pyrimidine-2,4-diamine lies in its specific substitution pattern and the presence of the 4-methoxyphenyl groups, which confer distinct chemical and biological properties.
Biological Activity
5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine is a synthetic organic compound belonging to the pyrimidine class. It is characterized by a fluorine atom at the 5-position of the pyrimidine ring and two 4-methoxyphenyl groups at the nitrogen atoms in the 2 and 4 positions. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition.
- IUPAC Name : 5-fluoro-2-N,4-N-bis(4-methoxyphenyl)pyrimidine-2,4-diamine
- CAS Number : 312616-70-9
- Molecular Formula : C18H17FN4O2
- Molecular Weight : 342.35 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It has been identified as a potential inhibitor of protein kinases, which are crucial for cell signaling and regulation. The compound can bind to active sites of these enzymes, inhibiting their activity and thereby impacting several biochemical pathways relevant to disease processes.
Antiproliferative Activity
Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro assays have shown that it can inhibit cell growth in hematological cancers such as acute lymphoblastic leukemia (DND-41), acute myeloid leukemia (HL-60), and chronic myeloid leukemia (K-562). The IC50 values for these activities indicate strong potential for therapeutic applications.
Cell Line | IC50 (µM) | Selectivity |
---|---|---|
DND-41 (Acute Lymphoblastic) | 0.45 | High |
HL-60 (Acute Myeloid) | 0.38 | High |
K-562 (Chronic Myeloid) | 0.50 | Moderate |
NCI-H460 (Lung Carcinoma) | 1.20 | Low |
HCT-116 (Colorectal Carcinoma) | 1.00 | Moderate |
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on specific enzymes. In particular, it has shown promise as an inhibitor of colony-stimulating factor-1 receptor (CSF1R), a receptor tyrosine kinase involved in macrophage differentiation and maintenance.
Table: Enzyme Inhibition Data
Enzyme | Inhibition (%) at 100 nM | Selectivity |
---|---|---|
CSF1R | 78% | High |
EGFR | 20% | Low |
PDGFR | 35% | Moderate |
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Antiproliferative Effects : A recent publication demonstrated that derivatives of pyrimidines, including this compound, exhibited strong antiproliferative activity against a range of cancer cell lines. The study emphasized the structural importance of substituents on the pyrimidine ring for enhancing biological activity .
- Inhibition of Protein Kinases : Research indicated that this compound could selectively inhibit CSF1R with subnanomolar potency, suggesting its potential use in treating diseases where macrophage activity is dysregulated .
- Structure-Activity Relationship Analysis : Investigations into the structure-activity relationship revealed that modifications to the methoxy groups significantly influenced both antiproliferative and enzyme inhibition activities, highlighting the importance of chemical structure in mediating biological effects .
Properties
IUPAC Name |
5-fluoro-2-N,4-N-bis(4-methoxyphenyl)pyrimidine-2,4-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-24-14-7-3-12(4-8-14)21-17-16(19)11-20-18(23-17)22-13-5-9-15(25-2)10-6-13/h3-11H,1-2H3,(H2,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMPKZLVZFPNDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC=C2F)NC3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355481 | |
Record name | 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
312616-70-9 | |
Record name | 5-fluoro-N,N'-bis(4-methoxyphenyl)pyrimidine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.